N~1~-(4-{[4-(3-FLUOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE
Description
N¹-(4-{[4-(3-Fluorobenzoyl)piperazino]sulfonyl}phenyl)acetamide is a sulfonamide-acetamide hybrid compound characterized by a piperazine core substituted with a 3-fluorobenzoyl group and linked to a phenylacetamide moiety via a sulfonyl bridge. This structural framework is associated with diverse pharmacological activities, including analgesia and anti-inflammatory effects, as observed in structurally related compounds .
Properties
IUPAC Name |
N-[4-[4-(3-fluorobenzoyl)piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4S/c1-14(24)21-17-5-7-18(8-6-17)28(26,27)23-11-9-22(10-12-23)19(25)15-3-2-4-16(20)13-15/h2-8,13H,9-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCVKXOFLWNKAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[4-(3-FLUOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-fluorobenzoyl chloride with piperazine to form 4-(3-fluorobenzoyl)piperazine. This intermediate is then reacted with 4-aminobenzenesulfonyl chloride to yield the sulfonyl derivative. Finally, the acetylation of the sulfonyl derivative with acetic anhydride produces the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[4-(3-FLUOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Scientific Research Applications
N~1~-(4-{[4-(3-FLUOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N1-(4-{[4-(3-FLUOROBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The fluorobenzoyl group may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity. The sulfonyl group may contribute to the compound’s solubility and stability.
Comparison with Similar Compounds
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35)
N¹-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide
- Structure: Features a 3,5-dioxopiperazino group instead of 3-fluorobenzoyl.
- Properties : The diketone modification increases polarity (molecular weight: 311.31 g/mol) and may reduce metabolic stability due to susceptibility to hydrolysis .
- Implication : Highlights the importance of aromatic substituents (e.g., fluorobenzoyl) in enhancing compound stability and target engagement.
N-(4-Cyclohexylphenyl)-2-[4-(3-phenyl-2-propenyl)piperazino]acetamide
- Structure : Incorporates a cyclohexylphenyl group and propenyl-piperazine linker.
- Pharmacokinetics : The bulky cyclohexyl group improves membrane permeability but may reduce solubility (molecular weight: 417.59 g/mol) .
- Comparison : The target compound’s fluorobenzoyl group offers a balance between lipophilicity and steric hindrance, optimizing receptor interaction.
Substituent Effects on Bioactivity
- Halogenation: The 3-fluorine atom in the target compound enhances binding affinity through electrostatic interactions, a feature absent in non-halogenated analogs like compound 35 .
- Sulfonyl Linkage : Common in all compared compounds; critical for sulfonamide-based enzyme inhibition (e.g., COX-2) but may contribute to off-target effects in compounds lacking selective substituents .
- Piperazine Modifications : The 3-fluorobenzoyl substitution in the target compound likely confers greater selectivity for serotonin or dopamine receptors compared to methyl- or dioxo-substituted piperazines .
Biological Activity
N~1~-(4-{[4-(3-fluorobenzoyl)piperazino]sulfonyl}phenyl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes available research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).
Synthesis
The compound can be synthesized through various methods involving the reaction of piperazine derivatives with sulfonyl and acetamide functionalities. The synthetic pathway typically includes:
- Formation of the Piperazine Derivative : The initial step involves the reaction of 3-fluorobenzoyl chloride with piperazine to form 4-(3-fluorobenzoyl)piperazine.
- Sulfonylation : This intermediate is then treated with a sulfonyl chloride to introduce the sulfonyl group.
- Acetylation : Finally, the compound is acetylated to yield this compound.
Anticonvulsant Activity
Research has shown that compounds similar to this compound exhibit promising anticonvulsant properties. In a study evaluating various derivatives, it was found that certain piperazine-based compounds demonstrated significant protection in maximal electroshock (MES) seizure models. For example, the presence of specific substituents on the piperazine ring influenced the anticonvulsant efficacy, with some compounds achieving effective doses as low as 100 mg/kg .
Antibacterial Activity
Another area of interest is the antibacterial activity of related compounds. A study evaluated N-phenylacetamide derivatives containing similar structures against various bacterial strains. The results indicated that these derivatives exhibited varying degrees of antibacterial activity, with some compounds showing an EC50 value of 156.7 µM against Xanthomonas oryzae, which was superior to standard treatments . This suggests that modifications in the structure could enhance antibacterial properties.
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Substituent Effects : The position and nature of substituents on the piperazine ring significantly affect biological activity. For instance, trifluoromethyl groups at specific positions have been correlated with enhanced anticonvulsant effects.
- Lipophilicity : Compounds with higher lipophilicity tend to show delayed but prolonged anticonvulsant action, suggesting their affinity for peripheral tissues may influence central nervous system distribution .
- Comparative Analysis : When compared to classic anticonvulsants like phenytoin, these newer derivatives often show lower efficacy but may offer novel mechanisms or reduced side effects.
Case Studies
Several case studies highlight the practical applications and effectiveness of compounds similar to this compound:
- Anticonvulsant Efficacy : A study involving a series of piperazine derivatives showed that specific modifications led to significant protection in MES tests at varying doses, emphasizing the importance of structural optimization for therapeutic efficacy .
- Antibacterial Testing : Another investigation into N-phenylacetamide derivatives revealed promising results against bacterial pathogens, suggesting potential applications in treating infections resistant to conventional antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N¹-(4-{[4-(3-fluorobenzoyl)piperazino]sulfonyl}phenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves three steps:
Sulfonation : React 4-aminophenyl piperazine with chlorosulfonic acid in dichloromethane (0–5°C) to form the sulfonyl intermediate.
Condensation : Treat the intermediate with 3-fluorobenzoyl chloride using triethylamine in THF under inert conditions.
Acetylation : React the product with acetyl chloride in methanol under reflux.
- Optimization : Maintain pH 8–9 during sulfonation , use anhydrous solvents, and monitor via TLC (ethyl acetate/hexane 3:7). Purify via silica gel chromatography (methanol/CH₂Cl₂ gradient) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : Use ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., fluorobenzoyl and piperazine peaks) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).
- X-ray Crystallography : Resolve crystal structure to validate spatial arrangement of functional groups .
- Purity : HPLC with UV detection (λ = 254 nm) and ≥95% peak area threshold.
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Analgesic Activity : Use the acetic acid-induced writhing test in rodents at 50–100 mg/kg doses, comparing to reference standards (e.g., paracetamol) .
- Anti-inflammatory Screening : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) reduction in macrophage cell lines .
- Cytotoxicity : Perform MTT assays on HEK-293 or HepG2 cells to rule out nonspecific toxicity (IC₅₀ > 100 µM acceptable for further studies).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's pharmacological profile?
- Methodological Answer :
- Structural Modifications :
- Vary the fluorobenzoyl group (e.g., 2-fluoro vs. 4-fluoro analogs).
- Replace piperazine with morpholine or substituted piperidines .
- Assay Cascade : Test analogs in tiered assays (binding affinity → enzyme inhibition → cell-based efficacy → in vivo models).
- Data Analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects with target engagement (e.g., µ-opioid receptor for analgesia) .
Q. What strategies resolve contradictory data between this compound's in vitro and in vivo activities?
- Methodological Answer :
- Assay Standardization : Replicate studies using identical cell lines (e.g., RAW 264.7 for inflammation) and animal strains (e.g., Sprague-Dawley rats).
- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and blood-brain barrier penetration via LC-MS/MS. Low bioavailability may explain in vivo-in vitro discrepancies.
- Orthogonal Assays : Confirm COX-2 inhibition with a fluorometric kit if ELISA results are inconsistent .
Q. What experimental approaches elucidate the mechanism of action for this compound's anti-nociceptive effects?
- Methodological Answer :
- Receptor Binding Assays : Screen against opioid (µ, κ, δ), serotonin (5-HT₁A), and adrenergic (α₂) receptors at 1–10 µM concentrations.
- Knockout Models : Test in TRPV1⁻/⁻ or COX-2⁻/⁻ mice to identify target pathways.
- Calcium Imaging : Assess neuronal activation in dorsal root ganglia (DRG) cells pre-treated with the compound .
Q. How can researchers improve metabolic stability without compromising potency?
- Methodological Answer :
- Prodrug Design : Introduce ester or amide prodrug moieties to enhance solubility (e.g., acetyloxymethyl esters).
- Cytochrome P450 Inhibition : Test hepatic microsome stability (e.g., human liver microsomes + NADPH) and identify metabolic hotspots via LC-HRMS.
- Bioisosteric Replacement : Replace labile groups (e.g., sulfonyl with carbonyl) while maintaining hydrogen-bonding capacity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
